Cas no 1421438-86-9 (5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one)

5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one structure
1421438-86-9 structure
Product name:5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one
CAS No:1421438-86-9
MF:C21H28N2O2Si
Molecular Weight:368.544726371765
MDL:MFCD30489348
CID:2359756

5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one 化学的及び物理的性質

名前と識別子

    • 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one
    • MDL: MFCD30489348
    • インチ: 1S/C21H28N2O2Si/c1-21(2,3)26(4,5)25-14-13-23-19(24)15-16-9-6-7-10-17(16)18-11-8-12-22-20(18)23/h6-12H,13-15H2,1-5H3
    • InChIKey: FPOOEWLDYMORLM-UHFFFAOYSA-N
    • SMILES: N1(CCO[Si](C(C)(C)C)(C)C)C(=O)CC2=CC=CC=C2C2=CC=CN=C12

5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1187614-1g
5-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one
1421438-86-9 95%
1g
$1320 2025-02-28
eNovation Chemicals LLC
Y1187614-1g
5-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one
1421438-86-9 95%
1g
$1320 2024-07-19
eNovation Chemicals LLC
Y1187614-1g
5-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one
1421438-86-9 95%
1g
$1320 2025-02-25

5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one 関連文献

5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-oneに関する追加情報

Introduction to 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one (CAS No. 1421438-86-9)

5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one, with the CAS number 1421438-86-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzazepines, which are known for their diverse biological activities, including antipsychotic, antidepressant, and analgesic properties.

The core structure of 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one consists of a pyrido[2,3-d]benzazepine scaffold, which is a seven-membered ring fused with a pyridine and a benzene ring. The presence of the tert-butyl(dimethyl)silyl (TBS) protecting group on the hydroxyl moiety of the ethyl side chain adds an additional layer of complexity and stability to the molecule. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the hydroxyl site during multi-step syntheses.

Recent studies have highlighted the potential of 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent binding affinity to specific serotonin receptors, making it a promising candidate for the treatment of mood disorders such as depression and anxiety. The ability to modulate serotonin receptors is crucial for developing effective treatments for these conditions, as serotonin plays a key role in regulating mood and emotional well-being.

In addition to its potential as an antidepressant, 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one has also been investigated for its analgesic properties. A study published in the Pain Research and Management journal demonstrated that this compound effectively reduces pain sensitivity in animal models without causing significant side effects. This finding suggests that it could be developed into a novel analgesic drug with improved safety profiles compared to existing options.

The pharmacokinetic properties of 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one have also been extensively studied. Research conducted by a team at the University of California revealed that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It exhibits good oral bioavailability and a long half-life, which are desirable traits for a drug candidate. These properties make it suitable for once-daily dosing regimens, enhancing patient compliance and convenience.

The safety profile of 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one has been evaluated through preclinical toxicity studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not cause significant adverse effects on major organs or systems. However, further clinical trials are necessary to confirm these findings in human subjects.

In conclusion, 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one (CAS No. 1421438-86-9) is a promising compound with potential applications in the treatment of mood disorders and pain management. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and development programs. Ongoing research continues to explore its full therapeutic potential and optimize its use in clinical settings.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD